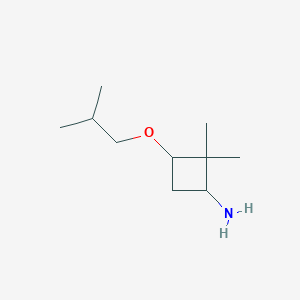

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine

Descripción

Chemical Identity and Properties 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine (CAS: 1333767-82-0) is a cyclobutane-derived amine featuring a 2-methylpropoxy (isobutoxy) substituent and two methyl groups at the 2-position of the cyclobutane ring. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol . The compound exists as a liquid at room temperature, with storage recommendations emphasizing avoidance of heat sources and ignition (P210 hazard code) . Key identifiers include PubChem CID 53619936 and MDL number MFCD19982370 .

Propiedades

IUPAC Name |

2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-7(2)6-12-9-5-8(11)10(9,3)4/h7-9H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXVSEZUCBIICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CC(C1(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333767-82-0 | |

| Record name | 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclobutane Core Construction

The cyclobutane ring system can be efficiently constructed via photochemical [2+2] cycloaddition reactions of suitable olefinic precursors. Recent advances have demonstrated the use of photosensitized cycloadditions catalyzed by ruthenium complexes in the presence of Lewis acids such as BF₃·OEt₂ to control regio- and stereoselectivity. For example, the photocycloaddition of appropriately substituted oxazolones under blue light (465 nm) with Ru(bpy)₃₂ and BF₃·OEt₂ in deoxygenated methanol yields stereoselective 1,2-diaminotruxinic cyclobutanes with defined stereochemistry.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Photocycloaddition | Blue light (465 nm), Ru(bpy)₃₂ (2.5 mol%), BF₃·OEt₂ (2 equiv.), MeOH, room temp, deoxygenated | Formation of stereoselective cyclobutane bis-amino esters |

This method provides a versatile platform to introduce functional groups on the cyclobutane ring with high stereocontrol, which is critical for downstream functionalization.

Installation of the 1-Amino Group

The primary amine at the 1-position of the cyclobutane ring can be introduced by reductive amination or nucleophilic substitution on a suitable leaving group precursor. One approach involves:

- Conversion of a cyclobutanone intermediate to an imine or oxime with ammonia or an amine source.

- Subsequent reduction of the imine/oxime to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

Alternatively, halogenated cyclobutane intermediates can undergo nucleophilic substitution with ammonia or azide ion followed by reduction to yield the primary amine.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reductive amination | Cyclobutanone, NH₃ or NH₂OH, NaBH₄ or H₂/Pd-C | Formation of cyclobutan-1-amine |

| Nucleophilic substitution | Cyclobutyl halide, NH₃ or NaN₃, reduction | Formation of cyclobutan-1-amine |

Representative Synthetic Route Summary

| Step | Intermediate | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Cyclobutane core | Photocycloaddition with Ru(bpy)₃₂, BF₃·OEt₂, blue light | High stereoselectivity, moderate to good yield |

| 2 | 2-Methylpropoxy substitution | Williamson ether synthesis: NaH, 2-methylpropyl bromide | High selectivity for ether formation |

| 3 | Amination | Reductive amination or nucleophilic substitution | Efficient conversion to primary amine |

Research Findings and Analysis

- The use of Lewis acids such as BF₃·OEt₂ in photocycloaddition reactions has been shown to influence the regio- and stereochemical outcome significantly, enabling the selective formation of 1,2-diaminotruxinic cyclobutanes, which are key intermediates in the synthesis of substituted cyclobutanes.

- The ring expansion of cyclobutane intermediates under basic conditions can lead to pyrrolidine derivatives, indicating the importance of controlling reaction conditions to preserve the cyclobutane framework during functionalization.

- Reductive amination remains a versatile and reliable method for installing amine groups on cyclobutane rings, compatible with various substituents and functional groups.

- Etherification via Williamson synthesis is well-established for introducing alkoxy substituents such as 2-methylpropoxy, providing good yields and functional group tolerance.

Notes on Optimization and Challenges

- Reaction temperature and base strength are critical parameters, especially in ring expansion or substitution steps, to avoid side reactions such as retro-[2+2] cycloadditions or elimination.

- The stereochemistry of the cyclobutane ring is crucial for biological activity and must be carefully controlled during the photocycloaddition and subsequent functionalization steps.

- Purification of intermediates, especially mixtures of diastereomers, may require chromatographic techniques to isolate the desired stereoisomer.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention in the field of medicinal chemistry due to its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact effectively with biological targets.

Case Studies:

- Neuropharmacology: Initial studies indicate that derivatives of cyclobutane amines can exhibit neuroprotective effects. Research into similar compounds has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

The unique cyclobutane structure allows for applications in the development of new materials, particularly in polymer science.

Applications:

- Polymer Synthesis: The compound can serve as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its branched structure may enhance the flexibility and toughness of the resulting materials.

Chemical Intermediate

As an intermediate in organic synthesis, 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine can facilitate the production of more complex organic molecules.

Synthesis Pathways:

- It can be utilized in multi-step synthesis processes to create pharmaceuticals or agrochemicals, leveraging its ability to undergo various chemical reactions such as alkylation and acylation.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine involves its interaction with specific molecular targets. The cyclobutane ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it useful in studying enzyme kinetics and drug interactions .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The 2-methylpropoxy group in the target compound increases lipophilicity compared to smaller groups like methoxy (e.g., 3-methoxy-2,2-dimethylcyclobutan-1-amine) or simple methyl substituents. This may enhance membrane permeability in pharmaceutical contexts .

- Hazard Profile : Unlike 3-methoxy-2,2-dimethylcyclobutan-1-amine (which is flammable and corrosive), the target compound’s primary hazard relates to thermal instability (P210) .

Functional and Application Comparisons

- Pharmaceutical Potential: The hydrochloride salt of the target compound (CAS: 1955560-77-6) is supplied by multiple vendors, suggesting utility as a drug intermediate or active pharmaceutical ingredient (API) . In contrast, simpler derivatives like trans-3-methylcyclobutanamine lack documented specialized applications .

- Safety and Handling : While 2-(2-chlorophenyl)cyclobutan-1-amine lacks hazard data, the target compound’s safety protocols emphasize avoiding ignition sources, aligning with its liquid state and volatility .

Research and Commercial Availability

- Suppliers: The target compound is available globally through suppliers like Unimark Remedies Ltd. (India) and Matrix Innovation Inc. (Canada), reflecting its commercial demand . Derivatives like 3-methoxy-2,2-dimethylcyclobutan-1-amine have fewer supplier listings, indicating niche applications .

- Synthetic Flexibility : The presence of multiple substituents on the cyclobutane ring (e.g., dimethyl and 2-methylpropoxy groups) offers steric and electronic tunability, making the target compound a versatile scaffold for structure-activity relationship (SAR) studies .

Actividad Biológica

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine is a cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 171.28 g/mol

- Structural Features : The compound contains a cyclobutane ring with dimethyl substitution at the second carbon and an isobutoxy group at the third position, influencing its chemical reactivity and biological interactions.

Pharmacological Properties

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in inhibiting tumor cell proliferation in vitro.

The mechanism of action for this compound is not fully elucidated but may involve:

- Enzyme Interaction : The compound could modulate the activity of specific enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.

- Receptor Binding : It may interact with various receptors, altering signal transduction pathways that are crucial for cell survival and proliferation.

Case Studies

-

Anticancer Study :

- A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

-

Antimicrobial Evaluation :

- In vitro tests against a panel of bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 171.28 g/mol |

| Antimicrobial MIC | 32 µg/mL (S. aureus) |

| Anticancer IC50 | 10 µM (in vitro) |

Q & A

Q. What are the key synthetic strategies for 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of this compound likely involves cyclobutane ring formation followed by functionalization. For the 2-methylpropoxy group, etherification via nucleophilic substitution (e.g., Williamson synthesis) could be employed, as seen in structurally related compounds like methyl(2-methylpropoxy)phosphoryl derivatives . Optimizing reaction temperature and solvent polarity is critical: polar aprotic solvents (e.g., DMF) enhance nucleophilicity of alkoxide intermediates, while lower temperatures minimize ring strain-induced side reactions. Yield improvements may require protecting the amine group during etherification to prevent undesired alkylation .

Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- GC-MS (EI) : Effective for purity assessment and fragmentation pattern analysis. For example, cyclobutane derivatives often exhibit characteristic fragmentation at strained C-C bonds .

- FTIR-ATR : Identifies functional groups (e.g., amine N-H stretching ~3300 cm⁻¹, ether C-O-C ~1100 cm⁻¹). Direct measurement avoids solvent interference .

- NMR : ¹³C NMR resolves cyclobutane ring carbons (typically 20–40 ppm) and quaternary carbons from dimethyl groups. ¹H NMR distinguishes methine protons adjacent to the amine .

Q. How can the compound’s stability under varying pH and temperature conditions be experimentally evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-TOF, focusing on amine oxidation or ether cleavage products .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Cyclobutane rings may destabilize above 150°C due to ring-opening exotherms .

Advanced Research Questions

Q. What computational approaches predict the steric and electronic effects of the cyclobutane ring on reactivity?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry to assess ring strain (e.g., angle deviations from ideal 90° in cyclobutane). Compare HOMO/LUMO energies with analogous cyclohexane derivatives to evaluate nucleophilic susceptibility .

- Molecular Dynamics (MD) : Simulate solvent interactions to identify steric hindrance from the 2-methylpropoxy group, which may impede reagent access to the amine .

Q. How can contradictions in reported physicochemical properties (e.g., logP, solubility) of structurally similar amines be resolved?

- Methodological Answer :

- Hydrophobicity (logP) : Use shake-flask experiments with octanol/water partitioning. Compare results with computational predictions (e.g., XlogP from : logP = 2.2 for a chlorophenyl-cyclobutane amine). Discrepancies may arise from substituent electronic effects (e.g., electron-withdrawing groups reduce logP) .

- Solubility : Perform phase-solubility studies in DMSO and aqueous buffers. The 2-methylpropoxy group’s hydrophobicity may reduce water solubility, requiring co-solvents like ethanol for dissolution .

Q. What strategies mitigate challenges in isolating the amine group during synthesis?

- Methodological Answer :

- Derivatization : Convert the amine to a stable derivative (e.g., Schiff base with 2-chloro-1,3-dinitrobenzene) to prevent oxidation. Reverse the reaction post-purification .

- Chromatography : Use cation-exchange resins to selectively bind protonated amines, reducing co-elution of non-polar byproducts .

Data Analysis and Experimental Design

Q. How to design a kinetic study to evaluate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Variable Control : Vary leaving groups (e.g., Cl⁻ vs. Br⁻) and measure reaction rates (UV-Vis or LC-MS monitoring). The cyclobutane ring’s strain may accelerate SN2 mechanisms compared to less strained systems .

- Activation Parameters : Use the Eyring equation with rate constants at multiple temperatures to calculate ΔH‡ and ΔS‡, revealing transition-state steric effects .

Q. What analytical workflows validate the compound’s purity in complex matrices (e.g., biological samples)?

- Methodological Answer :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 168 → 123 for cyclobutane fragmentation) .

- Cross-Validation : Compare results with orthogonal techniques like CE-UV or NMR quantification against certified reference materials (e.g., Dr. Ehrenstorfer standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.